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curtisian C

Lipid peroxidation Antioxidant screening p-Terphenyl SAR

Curtisian C (CAS 264230-22-0) is a para-terphenyl secondary metabolite first isolated from the fruit body of the basidiomycete mushroom Paxillus curtisii. It belongs to the curtisian family (curtisians A–V), a class of poly-substituted p-terphenyls characterized by a 1,4-diphenylbenzene core decorated with acetyloxy, hydroxy, 3-hydroxybutanoyl, and 3-acetoxybutyryl substituents.

Molecular Formula C36H38O15
Molecular Weight 710.7 g/mol
Cat. No. B1244074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecurtisian C
Synonymscurtisian C
curtisian-C
Molecular FormulaC36H38O15
Molecular Weight710.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)OC(=O)CC(C)OC(=O)C)OC(=O)C)C3=CC=C(C=C3)O)OC(=O)CC(C)OC(=O)C)O
InChIInChI=1S/C36H38O15/c1-18(37)15-28(43)49-36-32(25-9-13-27(42)14-10-25)34(50-29(44)16-19(2)46-21(4)38)33(48-23(6)40)31(24-7-11-26(41)12-8-24)35(36)51-30(45)17-20(3)47-22(5)39/h7-14,18-20,37,41-42H,15-17H2,1-6H3
InChIKeyOOCWZGJDLBNMPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Curtisian C for Research Procurement: A p-Terphenyl Iron-Chelating Antioxidant from Paxillus curtisii


Curtisian C (CAS 264230-22-0) is a para-terphenyl secondary metabolite first isolated from the fruit body of the basidiomycete mushroom Paxillus curtisii [1]. It belongs to the curtisian family (curtisians A–V), a class of poly-substituted p-terphenyls characterized by a 1,4-diphenylbenzene core decorated with acetyloxy, hydroxy, 3-hydroxybutanoyl, and 3-acetoxybutyryl substituents [2]. Curtisian C is empirically defined as a free radical scavenger and iron chelator, with demonstrated inhibitory activity against lipid peroxidation and neuroprotective effects mediated through NMDA receptor blockade and iron chelation [1][3]. Its molecular formula is C36H38O15 (monoisotopic mass: 710.22 Da), and it is commercially available at ≥99% HPLC purity for research use .

Why Curtisian C Cannot Be Replaced by Other p-Terphenyls or Generic Antioxidants in Specialized Research


Within the curtisian p-terphenyl family, relatively minor variations in the number, type, and position of acyl substituents on the central aromatic ring produce quantifiably different lipid peroxidation inhibitory potencies—ranging from IC50 0.14 to 0.24 μg/mL among curtisians A–D alone [1]. More fundamentally, the curtisians' primary mechanism of action—iron chelation via a catechol moiety—is structurally and mechanistically distinct from the direct radical-scavenging mechanisms employed by common antioxidants such as ascorbic acid, tocopherols, or DPPH/ABTS-active polyphenols; curtisians (including curtisian C) exhibit no activity in superoxide, DPPH, or ABTS radical scavenging assays [2]. Furthermore, the iron chelation potency of curtisians is inversely related to their degree of acylation: deacylated curtisians with a free tetrahydroxyl catechol moiety chelate iron more effectively than their acylated counterparts [3]. Consequently, substituting curtisian C with a structurally related but differentially acylated curtisian (e.g., curtisian A or D) or with a generic radical scavenger will alter both the potency and the mechanistic pathway of the experimental system.

Curtisian C: Head-to-Head Quantitative Evidence for Differentiated Selection


Lipid Peroxidation Inhibitory Potency: Curtisian C Benchmarked Against Curtisians A, B, and D in the Same Assay

In the original isolation and characterization study, curtisians A, B, C, and D were tested concurrently in a rat liver microsome lipid peroxidation assay. Curtisian C inhibited lipid peroxidation with an IC50 of 0.24 μg/mL. This places curtisian C as the second-least potent among the four founding members: curtisian A (IC50 0.15 μg/mL), curtisian B (IC50 0.17 μg/mL), and curtisian D (IC50 0.14 μg/mL) all exhibited lower (more potent) IC50 values [1]. The 1.6-fold difference between the most potent (curtisian D, 0.14 μg/mL) and least potent (curtisian C, 0.24 μg/mL) within this structurally homologous series demonstrates that even subtle acyl substitution changes produce measurable differences in antioxidant efficacy.

Lipid peroxidation Antioxidant screening p-Terphenyl SAR

Iron Chelation as Primary Mechanism: Curtisian C Is an Iron Chelator, Not a Generic Radical Scavenger

Curtisians (A–D) were found to exhibit potent antioxidative activity against iron-mediated oxidative damage generated by H2O2 neurotoxicity and lipid peroxidation, yet they showed no detectable activity in superoxide, DPPH, or ABTS radical scavenging systems, nor did they protect N18-RE-105 cells subjected to glutamate-induced glutathione depletion [1]. This mechanistic profile—activity exclusively in iron-dependent oxidative systems with no direct free radical scavenging—is qualitatively distinct from conventional antioxidants such as ascorbic acid, tocopherols, and polyphenolic DPPH scavengers. The iron chelation ability of curtisians was further confirmed by direct demonstration that curtisians prevent DNA single-strand breakage (SSB) induced by iron and H2O2, comparable to the clinical iron chelator desferrioxamine [1]. Notably, the catechol moiety of the p-terphenyl core is essential for iron chelation; deacylated curtisians bearing a tetrahydroxyl moiety in the central ring are more effective chelators than acylated curtisians such as curtisian C, whose 3-hydroxybutanoyl and 3-acetoxybutyryl substituents partially mask the chelating catechol [2].

Iron chelation Neuroprotection Oxidative stress Mechanism of action

NMDA Receptor Subtype Selectivity: Curtisians Block NMDA- but Not AMPA/Kainate-Mediated Excitotoxicity

In mouse cortical neuron cultures exposed to glutamate, curtisians A–D protected neurons in a dose-dependent manner. When glutamate receptor subtype contributions were dissected pharmacologically, curtisians were found to block NMDA receptor-mediated neuronal cell death while exhibiting no protective effect against AMPA/kainate receptor-mediated cell death [1]. This NMDA-selective antagonism distinguishes curtisians from broad-spectrum glutamate receptor antagonists (e.g., kynurenic acid) and from compounds that preferentially target AMPA receptors (e.g., NBQX). The dual mechanism—NMDA receptor blockade combined with iron chelation—is a distinctive pharmacological signature within the natural product landscape [1].

NMDA receptor Glutamate excitotoxicity Neuroprotection Ionotropic receptors

Structural Determinants of Iron Chelation Potency: Acylated Curtisian C vs. Deacylated Curtisians

A dedicated iron chelation study using the chrome azurol S (CAS) assay, reducing power measurements, and UV–visible spectroscopy established that the catechol moiety of the p-terphenyl core is the essential pharmacophore for iron binding. Critically, deacylated curtisians bearing a free tetrahydroxyl (catechol) substitution pattern in the central aromatic ring demonstrated greater iron chelation efficacy than acylated curtisians [1]. Curtisian C, which carries acetyloxy at position 3', 3-hydroxybutanoyloxy at position 6', and 3-acetoxybutyryloxy groups at positions 2' and 5', is classified as an acylated curtisian and therefore exhibits modulated (reduced) iron chelation capacity relative to its fully deacylated structural analogs [1][2]. This SAR principle enables researchers to tune iron chelation strength by selecting curtisians with specific acylation patterns.

Structure-activity relationship Catechol moiety Iron chelation assay p-Terphenyl acylation

DNA Protection Against Iron-Mediated Oxidative Damage: Curtisians Comparable to Desferrioxamine

The iron chelation capacity of curtisians (A–D) was functionally validated in a DNA single-strand breakage (SSB) assay. In this system, SSB was induced by the addition of iron (Fe²⁺/Fe³⁺) and H₂O₂ via Fenton chemistry. Curtisians prevented DNA SSB in a manner comparable to the clinically established iron chelator desferrioxamine [1]. Although the study did not report individual IC50 values for each curtisian or for desferrioxamine in this specific assay, the qualitative demonstration that curtisians provide DNA protection equivalent to the hexadentate iron chelator desferrioxamine—the clinical gold standard for iron chelation therapy—serves as a robust functional benchmark of the curtisian iron chelation pharmacophore [1].

DNA damage Iron-mediated oxidative stress Single-strand breakage Iron chelator benchmark

Commercial Availability and Purity Specification for Reproducible Research

Curtisian C (CAS 264230-22-0) is commercially available from specialized natural product suppliers at a certified purity of ≥99% as determined by HPLC . Packaging options range from 10 mg to 100 g, accommodating both small-scale exploratory studies and larger preclinical experimental designs. In contrast, many other curtisian family members (e.g., curtisians E–V) are not commercially available as isolated pure compounds and must be obtained through in-house isolation from Paxillus curtisii fruiting bodies, a process requiring fungal biomass, chromatographic infrastructure, and structural verification by 2D NMR and MS [1][2]. This commercial availability differential gives curtisian C a practical procurement advantage over less accessible curtisian congeners.

Compound procurement HPLC purity Research-grade natural product CAS 264230-22-0

Curtisian C: Evidence-Backed Research and Procurement Application Scenarios


Iron-Dependent Neurodegeneration Models: Ferroptosis, Ischemia-Reperfusion, and Glutamate Excitotoxicity

Curtisian C's dual mechanism—NMDA receptor-selective blockade combined with iron chelation [1]—makes it a uniquely suited tool compound for investigating crosstalk between excitotoxic and iron-dependent cell death pathways. Researchers modeling cerebral ischemia-reperfusion injury, where both glutamate excitotoxicity and iron-catalyzed oxidative damage converge, can employ curtisian C to dissect the relative contributions of each pathway. The compound's inactivity in direct radical scavenging assays (DPPH, ABTS, superoxide) [1] ensures that any observed neuroprotection can be confidently attributed to iron chelation and NMDA receptor antagonism rather than non-specific free radical quenching. Comparative use of curtisian A, B, or D—each with different lipid peroxidation IC50 values [2]—enables dose-response and structure-activity relationship studies within the same pharmacological class.

Iron Chelation Mechanism Studies: Distinguishing Chelation-Dependent from Chelation-Independent Antioxidant Effects

For researchers investigating the biological chemistry of iron chelation, the curtisian family offers a natural structure-activity gradient. Curtisian C, as an acylated curtisian, provides intermediate iron chelation potency relative to fully deacylated (maximally chelating) curtisians [1]. By comparing curtisian C with its deacylated analog or with desferrioxamine—against which curtisians have demonstrated functional equivalence in DNA SSB protection [2]—investigators can probe how chelation affinity modulates cellular outcomes. The chrome azurol S (CAS) assay provides a quantitative framework for benchmarking iron chelation capacity across compounds [1].

Natural Product Antioxidant Screening Panels Requiring an Iron-Chelating Positive Control

In antioxidant screening cascades, the inclusion of a mechanistically defined iron-chelating positive control is essential for discriminating between direct radical scavengers and iron chelators in hit triage. Curtisian C fulfills this role: its confirmed iron chelation activity, absence of DPPH/ABTS/superoxide scavenging [1], and commercial availability at defined purity (≥99% HPLC) make it a practical positive control for iron chelation assays. Its use alongside a direct radical scavenger control (e.g., ascorbic acid or Trolox) enables binary mechanistic classification of screening hits.

Structure-Activity Relationship Studies of p-Terphenyl Natural Products

The curtisian compound family, now comprising over 20 structurally characterized members (curtisians A–V) with systematically varied acyl substitution patterns, represents a rich chemical space for p-terphenyl SAR studies [1][2]. Curtisian C occupies a specific structural niche within this series—characterized by acetyloxy at position 3', 3-hydroxybutanoyloxy at 6', and 3-acetoxybutyryloxy groups at 2' and 5' on the central ring . Its quantified lipid peroxidation IC50 of 0.24 μg/mL [3] provides a reference data point for computational and synthetic medicinal chemistry efforts aimed at optimizing p-terphenyl antioxidant or neuroprotective activity through systematic modification of the acyl substituent portfolio.

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